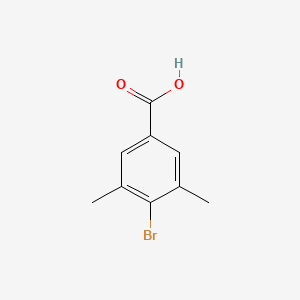![molecular formula C23H17ClF2N2O2 B2775616 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 317833-37-7](/img/structure/B2775616.png)
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxalinone core, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoxalinone core: This is usually achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the benzyl and benzoyl groups: These groups are introduced via nucleophilic substitution reactions, often using halogenated benzyl and benzoyl derivatives.
Final modifications: The compound is then subjected to further functional group modifications to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxalinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound might be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorobenzyl)-4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 1-(2-fluorobenzyl)-4-(4-fluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
- 1-(2-chloro-6-fluorobenzyl)-4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Uniqueness
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups may enhance its stability and binding affinity to molecular targets compared to similar compounds.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2O2/c1-14-22(29)27(13-17-18(24)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(25)12-10-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRQPHYLWXWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)

![2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide](/img/structure/B2775542.png)






![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2775553.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2775555.png)
